molecular formula C20H26N10O22P5-3 B1456077 trilithium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate CAS No. 75522-97-3

trilithium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Cat. No.: B1456077
CAS No.: 75522-97-3
M. Wt: 913.3 g/mol
InChI Key: OIMACDRJUANHTJ-XPWFQUROSA-K
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Description

P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt: is a diadenosine polyphosphate compound with a tail-to-tail dimer structure. It is known for its role as a potent inhibitor of adenylate kinase and a significant agonist of P2X receptors. This compound is frequently employed in various biochemical and physiological studies due to its unique properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. It is a potent inhibitor of adenylate kinase, an enzyme that catalyzes the conversion of two molecules of ADP into ATP and AMP . Additionally, it activates 5’-nucleotidase and inhibits adenosine kinase activity in vitro . The compound also acts on cardiac ATPase-sensitive potassium channels that are activated during ischemia . These interactions highlight the compound’s significant role in regulating nucleotide metabolism and cellular energy homeostasis.

Cellular Effects

P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt exerts various effects on different cell types and cellular processes. In the nervous system, it acts through purinergic receptors, influencing cell signaling pathways . It also affects gene expression and cellular metabolism by modulating the activity of enzymes involved in nucleotide metabolism . In cardiac muscle cells, the compound increases the open-probability of ryanodine-receptor gates, leading to prolonged action due to slow dissociation from the receptor . These effects demonstrate the compound’s ability to influence cell function and signaling pathways significantly.

Molecular Mechanism

The molecular mechanism of P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt involves its binding interactions with various biomolecules. As an adenylate kinase inhibitor, it binds to the enzyme’s active site, preventing the conversion of ADP to ATP and AMP . The compound also activates 5’-nucleotidase by binding to its active site, enhancing the hydrolysis of nucleotides . Additionally, it inhibits adenosine kinase by binding to the enzyme, reducing the phosphorylation of adenosine . These interactions at the molecular level elucidate the compound’s role in regulating nucleotide metabolism and cellular energy balance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt change over time. The compound is metabolized by soluble enzymes in blood plasma and by membrane-bound ectoenzymes of various cell types, including endothelial and smooth muscle cells . Its stability and degradation are influenced by these enzymatic activities, which can affect its long-term impact on cellular function. In cardiac muscle, the compound’s prolonged action is due to its slow dissociation from ryanodine-receptor gates . These temporal effects highlight the importance of considering the compound’s stability and degradation in experimental studies.

Dosage Effects in Animal Models

The effects of P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt vary with different dosages in animal models. At low concentrations, the compound significantly increases the open-probability of ryanodine-receptor gates in cardiac muscle . At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular energy balance and nucleotide metabolism . These dosage-dependent effects underscore the need for careful consideration of the compound’s concentration in experimental and therapeutic applications.

Metabolic Pathways

P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt is involved in several metabolic pathways. It is metabolized by soluble enzymes in blood plasma and by membrane-bound ectoenzymes of various cell types . The compound interacts with enzymes such as adenylate kinase, 5’-nucleotidase, and adenosine kinase, influencing nucleotide metabolism and cellular energy homeostasis . These interactions highlight the compound’s role in regulating metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt is transported and distributed through various mechanisms. It is stored in secretory granules of thrombocytes, chromaffin, and neuronal cells . Upon release into the extracellular space, the compound affects a variety of biological activities in target tissues . Its transport and distribution are influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation within cells.

Subcellular Localization

P1,P5-Di(adenosine-5’-)pentaphosphate, trilithium salt is localized in specific subcellular compartments, which influences its activity and function. The compound is stored in secretory granules of thrombocytes, chromaffin, and neuronal cells . Upon release, it acts through purinergic receptors in the nervous system and other target tissues . These localization patterns highlight the importance of subcellular compartmentalization in regulating the compound’s biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P1,P5-Di(adenosine-5’-)pentaphosphate involves a two-step process:

    Formation of Adenosine 5’-tetraphosphate: This step involves the reaction of adenosine triphosphate (ATP) with trimetaphosphate (P3) to form adenosine 5’-tetraphosphate (P4A).

    Conversion to P1,P5-Di(adenosine-5’-)pentaphosphate: The adenosine 5’-tetraphosphate (P4A) is then converted to P1,P5-Di(adenosine-5’-)pentaphosphate (Ap5A).

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the chemical synthesis route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: P1,P5-Di(adenosine-5’-)pentaphosphate undergoes various biochemical reactions, including:

    Oxidation and Reduction: These reactions are crucial in its role as an adenylate kinase inhibitor.

    Substitution Reactions: These reactions involve the replacement of functional groups within the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve nucleophilic or electrophilic reagents depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphorylated derivatives, while substitution reactions can result in modified adenosine derivatives .

Scientific Research Applications

P1,P5-Di(adenosine-5’-)pentaphosphate has a wide range of scientific research applications:

Comparison with Similar Compounds

  • P1,P4-Di(adenosine-5’-)tetraphosphate
  • Adenosine 5’-diphosphate sodium salt
  • Adenosine 5’-monophosphate disodium salt

Uniqueness: P1,P5-Di(adenosine-5’-)pentaphosphate is unique due to its specific structure and potent inhibitory effects on adenylate kinase. Its ability to act on ATPase-sensitive potassium channels and P2X receptors further distinguishes it from other similar compounds .

Properties

CAS No.

75522-97-3

Molecular Formula

C20H26N10O22P5-3

Molecular Weight

913.3 g/mol

IUPAC Name

bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C20H29N10O22P5/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26)/p-3/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

OIMACDRJUANHTJ-XPWFQUROSA-K

SMILES

[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Related CAS

75522-97-3
94108-02-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trilithium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Reactant of Route 2
Reactant of Route 2
trilithium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Reactant of Route 3
trilithium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Reactant of Route 4
trilithium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Reactant of Route 5
Reactant of Route 5
trilithium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Reactant of Route 6
Reactant of Route 6
trilithium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

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